1-(Hydrazinylmethyl)naphthalen-2-ol
Description
1-(Hydrazinylmethyl)naphthalen-2-ol is a naphthalene derivative featuring a hydrazinylmethyl group (-CH₂-NH-NH₂) at the 1-position and a hydroxyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, coordination complexes, and bioactive agents. Its hydrazine moiety enables diverse reactivity, including condensation reactions with carbonyl groups to form hydrazones and participation in metal coordination .
Properties
CAS No. |
887592-75-8 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(hydrazinylmethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H12N2O/c12-13-7-10-9-4-2-1-3-8(9)5-6-11(10)14/h1-6,13-14H,7,12H2 |
InChI Key |
LHLOQXNUIPWNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydrazinylmethyl)naphthalen-2-ol can be synthesized through several methods. One common approach involves the reaction of naphthalen-2-ol with hydrazine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of 1-(Hydrazinylmethyl)naphthalen-2-ol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydrazinylmethyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinylmethyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Naphthoquinones
Reduction: Hydrazine derivatives
Substitution: Various substituted naphthalenes
Scientific Research Applications
1-(Hydrazinylmethyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(Hydrazinylmethyl)naphthalen-2-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the hydrazinylmethyl group, which forms hydrogen bonds with the nucleic acid bases. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting their biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Reactivity
A. Azo-Naphthalen-2-ol Derivatives
Compounds such as (E)-1-(2-methoxyphenylazo)-2-naphthol () and 1-(3-methyl-1-phenyl-4-(thiazol-2-yl-diazenyl)-1H-pyrazol-5-yl)diazenyl)naphthalen-2-ol () feature azo (-N=N-) linkages. These derivatives exhibit strong π-conjugation, enabling applications in dye chemistry and coordination chemistry. Unlike hydrazinylmethyl derivatives, azo compounds are more prone to photoisomerization and tautomerism, as seen in azonaphthol-benzimidazole derivatives (), where ketohydrazone tautomers dominate in solution .
B. Schiff Base Derivatives Schiff bases like 1-((E)-(2-hydroxynaphthalen-1-yl)methyleneamino)phenylimino)naphthalen-2-ol (OPD/PPD, ) and 1-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)naphthalen-2-ol (TPE-Nap, ) incorporate imine (-C=N-) groups. These compounds are widely used in metal coordination and materials science. For instance, OPD and PPD act as additives in Ni-W alloy electrodeposition, where their positional isomerism influences microstructural properties .
C. Oxadiazole Derivatives
1-((4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)naphthalen-2-ol () demonstrates the integration of naphthalen-2-ol with oxadiazole rings, enhancing thermal stability and pesticidal activity . The hydrazinylmethyl group, while less electronegative than oxadiazole, may provide unique hydrogen-bonding capabilities, as seen in 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol (), which forms robust hydrogen-bonded networks .
Physicochemical Properties
Biological Activity
1-(Hydrazinylmethyl)naphthalen-2-ol is an organic compound notable for its unique structural features, including a naphthalene backbone substituted with hydrazinylmethyl and hydroxyl functional groups. This structural composition suggests significant potential for various biological activities, particularly in medicinal chemistry. Research indicates that this compound may exhibit anticancer and antimicrobial properties, making it a subject of interest in pharmacological studies.
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : 188.23 g/mol
The presence of hydrazine and hydroxyl groups in its structure enhances its reactivity and interaction with biological targets, potentially leading to therapeutic effects.
Anticancer Properties
Studies have shown that compounds containing hydrazine derivatives, such as 1-(Hydrazinylmethyl)naphthalen-2-ol, can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of hydrazine have been evaluated for their activity against various cancer cell lines, demonstrating promising results:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate Cancer) | 0.67 |
| HCT-116 (Colon Cancer) | 0.80 |
| ACHN (Renal Cancer) | 0.87 |
These values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potential efficacy against specific cancers .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, attributed to its ability to disrupt cellular processes in pathogens. The mechanism may involve interference with vital enzymatic pathways or direct interaction with microbial DNA, thereby inhibiting growth and replication.
The biological activity of 1-(Hydrazinylmethyl)naphthalen-2-ol is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes, blocking substrate access and inhibiting their function.
- DNA Interaction : It may intercalate into DNA, affecting transcription and replication processes.
- Signal Transduction Modulation : The compound might influence key signaling pathways by modulating protein activity involved in cell proliferation and survival.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of 1-(Hydrazinylmethyl)naphthalen-2-ol for their biological activities:
- A study synthesized several hydrazine derivatives and evaluated their anticancer effects against a range of cell lines using the National Cancer Institute's protocols. Some derivatives exhibited significant cytotoxicity, indicating the potential for further development as therapeutic agents .
- Another research highlighted the antimicrobial efficacy of similar compounds by assessing their ability to inhibit bacterial growth in vitro. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics.
Comparison with Similar Compounds
To better understand the unique properties of 1-(Hydrazinylmethyl)naphthalen-2-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Functional Groups | Unique Properties |
|---|---|---|
| 1-(Hydrazinylmethyl)naphthalen-2-ol | Hydrazine, Hydroxyl | Potential anticancer and antimicrobial activity |
| 6-Methylnaphthalen-2-ol | Hydroxyl | Commonly used in organic synthesis |
| Naphthalene-2-hydrazone derivatives | Hydrazone | Varies widely in biological activity |
1-(Hydrazinylmethyl)naphthalen-2-ol stands out due to its combination of functional groups that impart distinct chemical reactivity and biological effects compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
